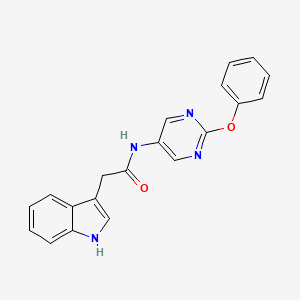![molecular formula C21H24N4O2S B2887836 2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide CAS No. 2034541-18-7](/img/structure/B2887836.png)
2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide” is a Schiff base derivative of benzothiazol-2-ylamine/thiazolo[5, 4-b]pyridin-2-ylamine . Schiff bases are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitubercular, anticancer, antioxidant, anthelmintic, and more .
Synthesis Analysis
The synthesis of this compound involves several steps. First, aniline/4-aminopyridine is converted to the corresponding thiourea derivative. This is then cyclized to obtain benzothiazol-2-ylamine/thiazolo[5, 4-b]pyridin-2-ylamine. Finally, these are condensed with various aromatic and heteroaromatic aldehydes to obtain the Schiff bases of benzothiazol-2-ylamine and thiazolo[5, 4-b]pyridin-2-ylamine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the conversion of aniline/4-aminopyridine to the corresponding thiourea derivative, cyclization to obtain benzothiazol-2-ylamine/thiazolo[5, 4-b]pyridin-2-ylamine, and condensation with various aromatic and heteroaromatic aldehydes .Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
This compound is involved in the synthesis of diverse heterocyclic structures, which are crucial in medicinal chemistry for developing new therapeutic agents.
Synthesis of Thiazolopyridine Derivatives
A study demonstrates the utility of cyanoacetanilides as intermediates in the synthesis of novel thiazolopyridine derivatives. These compounds were synthesized using simple methods, highlighting the versatility of the initial compound in heterocyclic synthesis (Ammar et al., 2005).
Insecticidal Assessment
Another research application explored the synthesis of various innovative heterocycles incorporating a thiadiazole moiety. These compounds, derived from a similar precursor, were evaluated as insecticidal agents against the cotton leafworm, showcasing the potential of these compounds in agricultural applications (Fadda et al., 2017).
Antimicrobial Studies
New pyridine derivatives have been synthesized and screened for their antibacterial and antifungal activities. This indicates the significance of the compound in contributing to the development of new antimicrobial agents (Patel & Agravat, 2007).
Antiproliferative Activity
The synthesis of pyridine-thiazole hybrids and their evaluation against various cancer cell lines highlight the potential anticancer applications of these compounds. Some synthesized derivatives showed promising activity, underlining the compound's role in cancer research (Alqahtani & Bayazeed, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds with thiazolo[5,4-b]pyridin-2-ylamine structures have been studied for their anticonvulsant activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the structural similarity to other anticonvulsant agents, it might interact with its targets to modulate neuronal signaling, potentially by inhibiting certain types of ion channels or neurotransmitter receptors .
Biochemical Pathways
Given its potential anticonvulsant activity, it might be involved in modulating the pathways related to neuronal excitability and neurotransmission .
Result of Action
If it does exhibit anticonvulsant activity as suggested by its structural similarity to other anticonvulsant agents, it might help to reduce neuronal excitability and prevent or reduce the frequency of seizures .
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-2-27-17-7-5-15(6-8-17)14-19(26)23-16-9-12-25(13-10-16)21-24-18-4-3-11-22-20(18)28-21/h3-8,11,16H,2,9-10,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGLAUCOYCFBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2887753.png)

![1-(4-Chlorophenyl)-2-{[5-(cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2887758.png)

![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2887765.png)
![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2887766.png)





![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2887774.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide](/img/structure/B2887776.png)